6-Methyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
6-Methyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that features a fused ring system combining an imidazole and a pyrazole ring.
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse bioactivities .
Mode of Action
It’s known that imidazole derivatives can interact with their targets through various mechanisms, such as hydrogen bonding and π-π stacking . The specific interactions depend on the functional groups present in the molecule and the nature of the target .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their diverse bioactivities .
Pharmacokinetics
These properties are crucial for determining the bioavailability of a compound, its distribution within the body, its metabolic transformation, and its elimination from the body .
Result of Action
Imidazole derivatives are known to exhibit a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of a compound .
Biochemical Analysis
Biochemical Properties
Imidazole, a similar compound, is known to interact with various enzymes, proteins, and other biomolecules . It is expected that 6-Methyl-1H-imidazo[1,2-b]pyrazole may have similar interactions.
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1H-imidazo[1,2-b]pyrazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1-methyl-1H-pyrazole with formamide under acidic conditions to form the desired imidazo[1,2-b]pyrazole scaffold . Another approach includes the use of palladium-catalyzed cross-coupling reactions to introduce various substituents onto the imidazo[1,2-b]pyrazole core .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1H-imidazo[1,2-b]pyrazole undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products: The major products formed from these reactions include various substituted imidazo[1,2-b]pyrazoles with different functional groups, enhancing their utility in different applications .
Scientific Research Applications
6-Methyl-1H-imidazo[1,2-b]pyrazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-imidazo[1,2-b]pyrazole: A non-methylated analog with similar structural properties but different reactivity and applications.
1H-imidazo[1,2-a]pyridine: Another fused heterocycle with distinct biological activities and uses.
1H-pyrazolo[3,4-b]pyridine: A related compound with a different ring fusion pattern, leading to unique properties.
Uniqueness: 6-Methyl-1H-imidazo[1,2-b]pyrazole stands out due to its specific substitution pattern, which can enhance its solubility, stability, and biological activity compared to its analogs . This makes it a valuable compound for further research and development in various scientific fields .
Properties
IUPAC Name |
6-methyl-5H-imidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-5-4-6-7-2-3-9(6)8-5/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBWCTIOVJKGIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC=CN2N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
121.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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